

"Ethyl (5-bromo-2-fluorobenzoyl)acetate"

molecular structure

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Compound of Interest

Compound Name:	<i>Ethyl (5-bromo-2-fluorobenzoyl)acetate</i>
Cat. No.:	B580937

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Technical Guide: Ethyl (5-bromo-2-fluorobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (5-bromo-2-fluorobenzoyl)acetate is a halogenated β -keto ester of significant interest in synthetic organic chemistry. Its molecular structure, featuring a substituted aromatic ring and a reactive β -dicarbonyl moiety, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. These derivatives are often explored in the context of medicinal chemistry and materials science. This document provides a detailed overview of its molecular structure, physicochemical properties, a putative synthetic protocol, and relevant characterization data.

Molecular Structure and Properties

The molecular structure of **Ethyl (5-bromo-2-fluorobenzoyl)acetate** incorporates a benzoyl group substituted with bromine and fluorine atoms, attached to an ethyl acetate backbone at the α -position relative to the ester carbonyl.

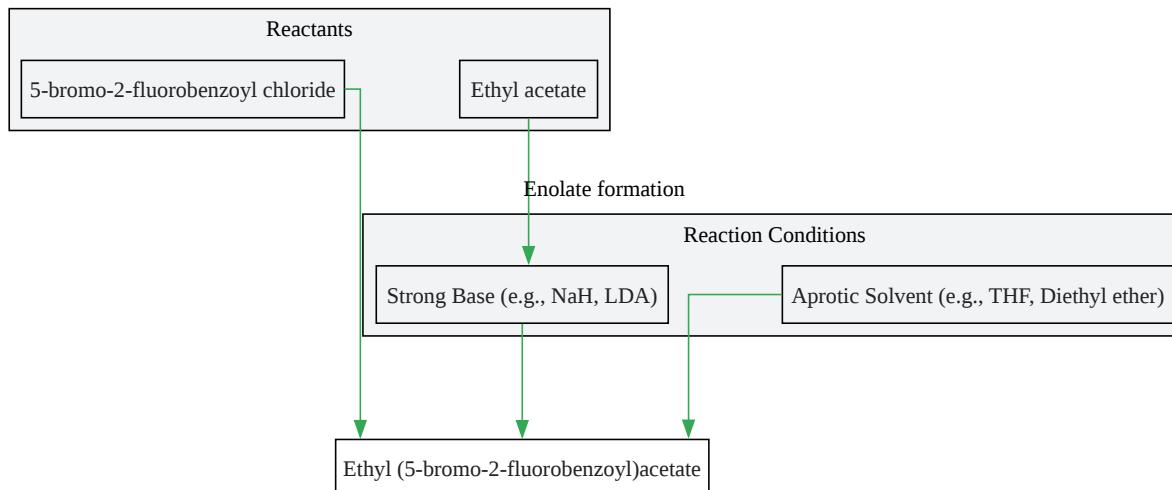
Table 1: Physicochemical Properties of **Ethyl (5-bromo-2-fluorobenzoyl)acetate**^[1]

Property	Value
CAS Number	1020058-47-2
Molecular Formula	C ₁₁ H ₁₀ BrFO ₃ ^[1]
Molecular Weight	289.10 g/mol
Melting Point	34-39 °C
Appearance	Powder
SMILES String	CCOC(=O)CC(=O)c1cc(Br)ccc1F
InChI Key	XODIHCQWLRSGQI-UHFFFAOYSA-N

Synthesis

A plausible and common method for the synthesis of β -keto esters such as **Ethyl (5-bromo-2-fluorobenzoyl)acetate** is the Claisen condensation reaction between an appropriate acyl chloride and the enolate of an ester. In this case, the reaction would involve 5-bromo-2-fluorobenzoyl chloride and the enolate of ethyl acetate.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **Ethyl (5-bromo-2-fluorobenzoyl)acetate**.

Experimental Protocol: Synthesis of Ethyl (5-bromo-2-fluorobenzoyl)acetate

This protocol is a generalized procedure based on established methods for the synthesis of β -keto esters and should be adapted and optimized for specific laboratory conditions.

Materials:

- 5-bromo-2-fluorobenzoyl chloride
- Ethyl acetate
- Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
- Anhydrous tetrahydrofuran (THF) or diethyl ether

- Hydrochloric acid (HCl), 1M aqueous solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add ethyl acetate (2.0 equivalents) dropwise to the suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the ethyl acetate enolate.
- Acylation: Dissolve 5-bromo-2-fluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the acyl chloride solution dropwise to the enolate suspension at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of water at 0 °C. Acidify the mixture to a pH of approximately 3-4 with 1M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **Ethyl (5-bromo-2-fluorobenzoyl)acetate**.

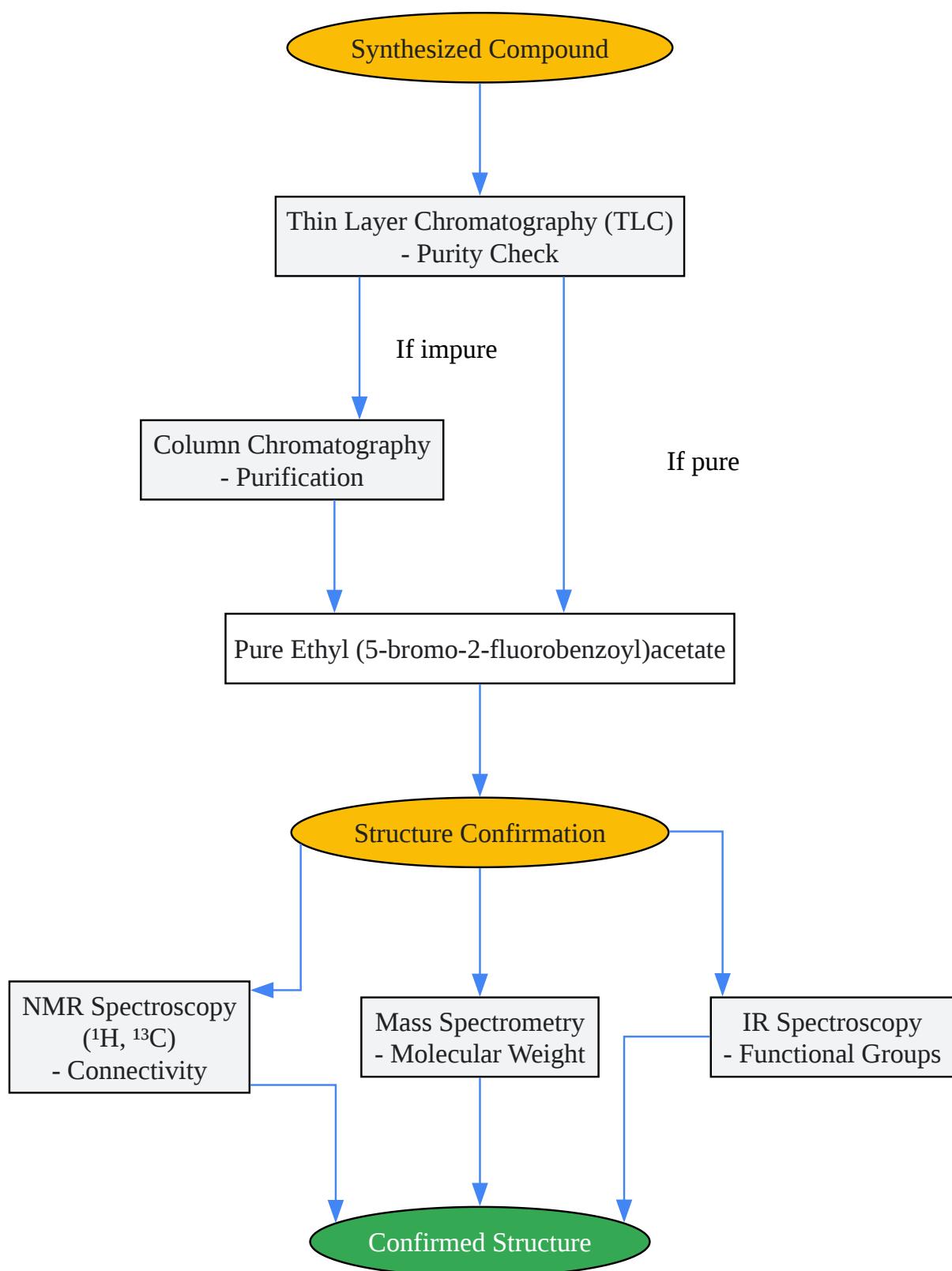
Spectroscopic Characterization (Predicted)

While specific experimental spectra for **Ethyl (5-bromo-2-fluorobenzoyl)acetate** were not found in the searched literature, the expected spectroscopic data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **Ethyl (5-bromo-2-fluorobenzoyl)acetate**

Technique	Predicted Peaks/Signals
¹ H NMR	<ul style="list-style-type: none">- Triplet around 1.2-1.4 ppm (3H, -CH₃ of ethyl group)- Quartet around 4.1-4.3 ppm (2H, -CH₂- of ethyl group)- Singlet around 3.8-4.0 ppm (2H, -COCH₂CO-)- Multiplets in the aromatic region (7.0-8.0 ppm, 3H)
¹³ C NMR	<ul style="list-style-type: none">- Signal around 14 ppm (-CH₃)- Signal around 61 ppm (-CH₂-)- Signal around 45 ppm (-COCH₂CO-)- Signals in the aromatic region (115-160 ppm)- Carbonyl signals around 167 ppm (ester C=O) and 190 ppm (ketone C=O)
IR (Infrared)	<ul style="list-style-type: none">- Strong absorption around 1740 cm⁻¹ (ester C=O stretch)- Strong absorption around 1685 cm⁻¹ (ketone C=O stretch)- Absorptions in the 1600-1450 cm⁻¹ region (aromatic C=C stretch)- Absorption around 1250-1000 cm⁻¹ (C-O stretch and C-F stretch)
Mass Spec.	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z 288 and 290 (due to bromine isotopes)- Fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the benzoyl group.

Logical Workflow for Characterization

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Caption: Workflow for the purification and structural confirmation.

Safety Information

Ethyl (5-bromo-2-fluorobenzoyl)acetate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

Ethyl (5-bromo-2-fluorobenzoyl)acetate is a valuable synthetic intermediate. While detailed experimental data in the public literature is scarce, its synthesis can be reliably achieved through established methods like the Claisen condensation. The predicted characterization data provides a solid framework for researchers to confirm the identity and purity of the synthesized compound. Further research into the applications of this molecule and its derivatives is warranted.

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References

- 1. 1020058-47-2 | MFCD09991886 | Ethyl (5-bromo-2-fluorobenzoyl)acetate [aaronchem.com]
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